![molecular formula C13H15N3O2 B15076594 Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is a compound that features a benzamide group linked to a hydroxyethyl chain, which is further connected to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide typically involves the coupling of a benzamide derivative with an imidazole-containing intermediate. One common method involves the use of N-Benzoyl-L-histidinol as a starting material . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-L-histidinol: A precursor in the synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide.
Imidazole derivatives: Compounds containing the imidazole ring, which share similar chemical properties.
Benzamide derivatives: Compounds containing the benzamide group, which may have similar biological activities.
Uniqueness
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl chain and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H15N3O2 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3O2/c17-8-12(6-11-7-14-9-15-11)16-13(18)10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,14,15)(H,16,18) |
InChI-Schlüssel |
IPXIXUBJMUPCMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
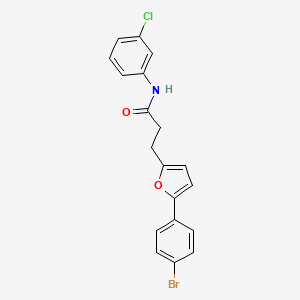
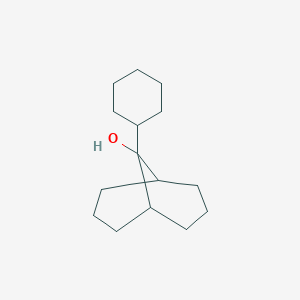
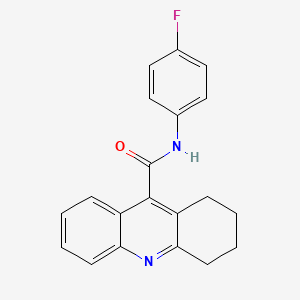
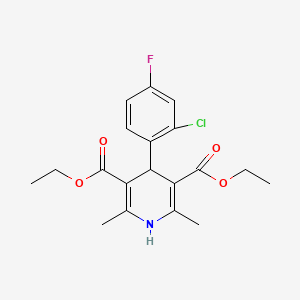
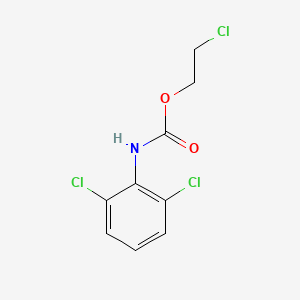
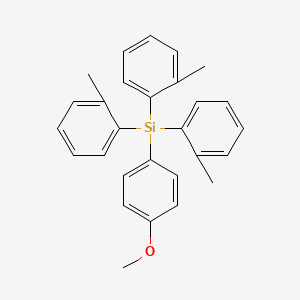

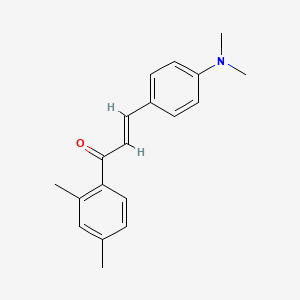
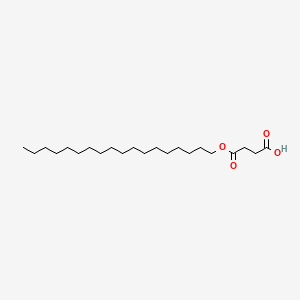
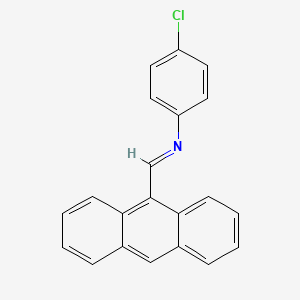
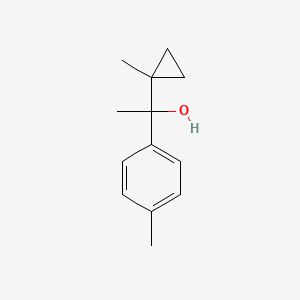
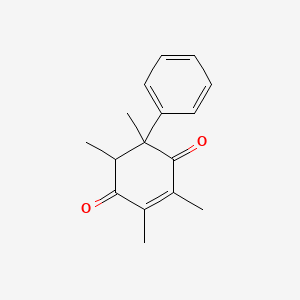
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
